

The Significance of 2,4-Dibromo-6-fluoroaniline in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dibromo-6-fluoroaniline

Cat. No.: B133207

[Get Quote](#)

2,4-Dibromo-6-fluoroaniline (CAS No: 141474-37-5) is a halogenated aniline derivative.^[3] The presence of bromine and fluorine atoms on the aniline ring imparts specific electronic properties and provides reactive handles for further chemical transformations, such as cross-coupling reactions. The strategic placement of these halogens is often crucial for modulating the biological activity, metabolic stability, and lipophilicity of a target molecule, a common strategy in medicinal chemistry.^{[4][5][6]} Therefore, sourcing this reagent at a high and consistent purity level is not merely a matter of quality control but a fundamental requirement for reproducible and successful research.

Chemical Structure:

- Molecular Formula: C₆H₄Br₂FN^[3]
- Molecular Weight: 268.91 g/mol ^[3]
- Appearance: Typically an off-white solid^[7]
- Melting Point: 62 - 64 °C^[7]

Identifying and Evaluating Commercial Suppliers

The procurement of high-purity **2,4-Dibromo-6-fluoroaniline** begins with identifying reputable suppliers that cater to the pharmaceutical and research sectors. The key differentiators among

suppliers are not just price and availability, but the quality of their documentation and the consistency of their product.

Prominent Commercial Suppliers

Several chemical suppliers list **2,4-Dibromo-6-fluoroaniline** in their catalogs, often with varying stated purity levels. It is essential to engage with suppliers who provide comprehensive analytical documentation.

Supplier	Stated Purity	Available Documentation	Notes
Thermo Scientific Chemicals (Fisher Scientific)	97%	Safety Data Sheet (SDS)	A well-established supplier for research and lab chemicals. [7] [8]
Sigma-Aldrich (Merck)	≥97%	Certificate of Analysis (CoA), SDS	Offers various grades and provides detailed documentation upon request or with purchase. [9]
Amerigo Scientific	98%	General Product Information	Distributor serving the life sciences sector; notes that the buyer is responsible for confirming purity. [10]
Tokyo Chemical Industry (TCI)	>98.0% (GC)	SDS, Specifications, CoA	Provides detailed purity information based on Gas Chromatography (GC) analysis. [11]

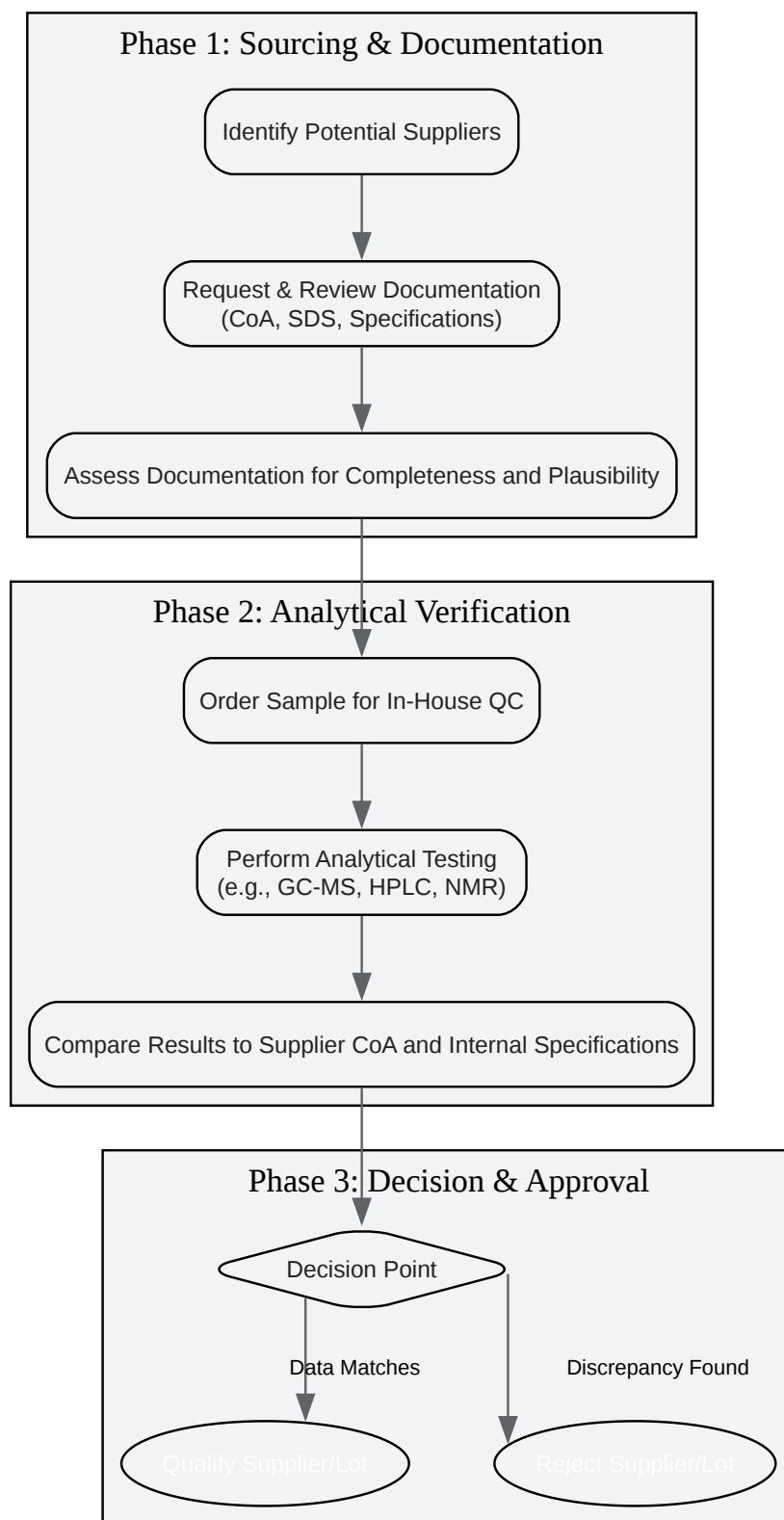
This table is representative and not exhaustive. Researchers should conduct their own market analysis.

The Critical Role of Documentation: CoA and SDS

A Certificate of Analysis (CoA) is a non-negotiable document when sourcing high-purity reagents. It provides lot-specific data on the purity and physical properties of the chemical. A comprehensive CoA should detail the analytical method used for purity assessment (e.g., HPLC, GC, NMR) and the results.

The Safety Data Sheet (SDS) is crucial for ensuring safe handling and storage. For **2,4-Dibromo-6-fluoroaniline**, the SDS outlines significant hazards:

- Harmful if swallowed, in contact with skin, or if inhaled.[12][13]
- Causes skin and serious eye irritation.[12][13]
- May cause respiratory irritation.[12][13]


It also provides essential safety protocols, such as the need for protective gloves, clothing, and eye protection, and use in a well-ventilated area.[7][13]

In-House Qualification: A Self-Validating System

While a supplier's CoA provides a baseline, a rigorous research or drug development program necessitates in-house analytical verification. This practice establishes a self-validating system, ensuring that the material meets the specific, and often stringent, requirements of the intended application. Potential impurities in halogenated anilines can arise from the synthesis process, including regioisomers (isomers with different halogen placements) or residual starting materials.[14][15][16]

Supplier and Material Qualification Workflow

The following diagram illustrates a logical workflow for qualifying a new supplier or a new lot of **2,4-Dibromo-6-fluoroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for qualifying commercial suppliers of critical reagents.

Analytical Methodologies for Purity Determination

Several analytical techniques can be employed to determine the purity of **2,4-Dibromo-6-fluoroaniline**. The choice of method depends on the desired level of detail and the specific impurities being investigated.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile compounds like halogenated anilines.^[17] It separates components of a mixture and provides mass-to-charge ratio data that can help identify the parent compound and any impurities. The US EPA Method 8131 provides a basis for the analysis of aniline derivatives by GC.^[18]
- High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of the main component and detecting non-volatile impurities.^{[19][20]} When coupled with a UV detector, it is highly sensitive for aromatic compounds like anilines.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The presence of unexpected signals can indicate impurities. A Certificate of Analysis for a similar compound, 2-Bromo-6-fluoroaniline, demonstrates the use of ¹H NMR for structural confirmation and purity assessment.^[21]

Experimental Protocol: Purity Verification by GC-MS

This protocol provides a standardized method for the qualitative and quantitative analysis of **2,4-Dibromo-6-fluoroaniline**, adapted from general methods for halogenated anilines.^[17]

Objective: To confirm the identity and determine the purity of a commercial sample of **2,4-Dibromo-6-fluoroaniline**.

1. Reagents and Materials:

- **2,4-Dibromo-6-fluoroaniline** sample
- High-purity solvent (e.g., Ethyl Acetate or Dichloromethane), GC grade
- Volumetric flasks (10 mL)
- Micropipettes

- GC vials with caps

2. Standard Preparation:

- Accurately weigh approximately 10 mg of the **2,4-Dibromo-6-fluoroaniline** sample.
- Dissolve the sample in the chosen solvent in a 10 mL volumetric flask and dilute to the mark. This creates a stock solution of approximately 1 mg/mL.
- Prepare a working standard by diluting the stock solution to a final concentration of approximately 100 µg/mL for analysis.

3. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (Split mode, e.g., 50:1)
- Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
- Oven Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- MS Transfer Line: 280°C
- Ion Source: 230°C
- Quadrupole: 150°C

- Scan Range: 50-400 m/z

4. Data Analysis and Interpretation:

- Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum for **2,4-Dibromo-6-fluoroaniline**. The fragmentation pattern should match, showing the characteristic molecular ion and isotopic pattern for two bromine atoms.
- Purity Calculation: Calculate purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- Impurity Identification: Attempt to tentatively identify any significant impurity peaks (>0.1%) by interpreting their mass spectra and comparing them to a spectral library. Pay close attention to potential isomers.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[7\]](#)[\[12\]](#)
The material should be protected from light and air, as anilines can be sensitive to oxidation.
- Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[7\]](#)[\[22\]](#) All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[\[23\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
[\[7\]](#)

By implementing this comprehensive approach to sourcing, validation, and handling, researchers can ensure the quality and consistency of their **2,4-Dibromo-6-fluoroaniline**, thereby enhancing the reliability and success of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4-Dibromo-6-fluoroaniline | C6H4Br2FN | CID 2736765 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,4-Dibromo-6-fluoroaniline, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. 2-Bromo-6-chloro-4-fluoroaniline 97 201849-14-1 [sigmaaldrich.com]
- 10. 2,6-Dibromo-4-fluoroaniline (98%) - Amerigo Scientific [amerigoscientific.com]
- 11. 2-Bromo-6-fluoroaniline | 65896-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 15. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. epa.gov [epa.gov]

- 19. Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. file.leyan.com [file.leyan.com]
- 22. echemi.com [echemi.com]
- 23. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [The Significance of 2,4-Dibromo-6-fluoroaniline in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133207#commercial-suppliers-of-high-purity-2-4-dibromo-6-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com